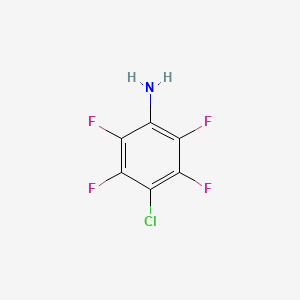

4-Chloro-2,3,5,6-tetrafluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,3,5,6-tetrafluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRIBPGPMVZBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Cl)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 2,3,5,6 Tetrafluoroaniline and Congeneric Derivatives

Precursor-Based Synthesis Approaches to 4-Chloro-2,3,5,6-tetrafluoroaniline

The synthesis of this compound often commences from readily available polyhalogenated benzene (B151609) derivatives. These methods rely on the selective functionalization of a C-F bond in the presence of a C-Cl bond, leveraging the principles of nucleophilic aromatic substitution.

Ammonolysis of Chloropentafluorobenzene (B146365) as a Synthetic Route to this compound

The direct reaction of chloropentafluorobenzene with ammonia (B1221849), known as ammonolysis, represents a primary route to this compound. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the ammonia molecule acts as the nucleophile, attacking the electron-deficient aromatic ring of chloropentafluorobenzene. The high electronegativity of the fluorine atoms renders the benzene ring susceptible to nucleophilic attack.

The regioselectivity of this reaction is a critical aspect. The fluorine atom located at the para-position (C-4) relative to the chlorine atom is preferentially substituted. This is because the electron-withdrawing nature of the fluorine atoms activates the ring for nucleophilic attack, and the para-position is the most electronically favored site for substitution in polyfluorinated aromatic systems. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which is stabilized by the electron-withdrawing fluorine substituents. rsc.org Subsequent elimination of a fluoride (B91410) ion restores the aromaticity of the ring, yielding the final product, this compound. Studies on the SNAr of chloropentafluorobenzene with other nucleophiles have shown that selective C-F bond functionalization occurs while the chlorine atom remains intact. nih.gov

Conversion Pathways from Polyhalogenated Aromatics to Fluoroanilines

The synthesis of fluoroanilines from polyhalogenated aromatic precursors is a well-established strategy in organic chemistry. These pathways predominantly utilize nucleophilic aromatic substitution (SNAr) reactions, where a halogen atom on the aromatic ring is displaced by an amino group. researchgate.net The use of amines as nucleophiles allows for the formation of C-N bonds, leading to the corresponding aniline (B41778) derivatives. nih.gov

For instance, polyfluorinated benzenes can be converted to the corresponding anilines by reaction with ammonia or other aminating agents. The reactivity of the haloarene is highly dependent on the nature and number of halogen substituents. The presence of multiple fluorine atoms, which are strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack. This makes polyfluoroarenes suitable substrates for SNAr reactions. The reaction conditions, such as temperature, solvent, and the nature of the base used, can be optimized to achieve high yields and selectivity.

Nucleophilic Aromatic Substitution (SNAr) Strategies in the Synthesis of Polyhalogenated Anilines

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of polyhalogenated anilines. This powerful reaction allows for the introduction of an amino group onto an aromatic ring bearing suitable leaving groups, such as halogens, and activating electron-withdrawing groups.

Regioselective SNAr in Fluorinated and Chloro-Fluorinated Aromatic Systems

Regioselectivity is a paramount consideration in the SNAr of polyhalogenated aromatic compounds. In systems containing both fluorine and chlorine atoms, the position of nucleophilic attack is dictated by the electronic effects of the substituents. Fluorine is a more activating group for SNAr than chlorine, and the substitution of a fluorine atom is generally favored.

In the case of chloropentafluorobenzene, the fluorine atoms strongly activate the ring towards nucleophilic attack. The incoming nucleophile, such as ammonia, will preferentially attack the carbon atom at the para-position to the chlorine atom. This is due to the superior ability of the para-position to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. The chlorine atom is less activating than fluorine and also a better leaving group in the context of SNAr on highly fluorinated rings. However, the high activation provided by the multiple fluorine atoms directs the substitution to a C-F bond. This inherent regioselectivity allows for the synthesis of this compound with high purity.

Directed SNAr Methodologies for Halogenated Aniline Synthesis

Recent advancements in synthetic methodology have led to the development of directed SNAr reactions, which offer enhanced control over regioselectivity. One such method involves the use of a directing group to guide the nucleophile to a specific position on the aromatic ring.

A notable example is the "directed SNAr (dSNAr)" reaction, where pyridine (B92270) is employed as an activator in the reaction of ortho-iodobenzamides with amines. rsc.org This methodology facilitates ortho-specific amination and is effective even with weakly electron-withdrawing groups on the arene substrate. rsc.org The reactions often proceed at room temperature and are applicable to a wide range of amine nucleophiles. rsc.org For polyhalogenated benzamides, this method has been shown to be 100% ortho-selective. rsc.org While not yet specifically reported for the synthesis of this compound, this strategy holds significant promise for the regioselective synthesis of other halogenated aniline derivatives that are challenging to prepare using traditional methods.

Catalytic SNAr Approaches for C-N Bond Formation in Haloarenes

To overcome the often harsh conditions required for traditional SNAr reactions, catalytic approaches have been developed. These methods utilize a catalyst to facilitate the C-N bond formation, often allowing for milder reaction conditions and broader substrate scope.

Transition-metal catalysis is a prominent strategy. For example, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are widely used for the synthesis of arylamines. In the context of polyhalogenated arenes, these reactions can proceed with high selectivity. For instance, in dichlorinated arenes, the amination can occur selectively at the more electrophilic C-Cl bond. nih.gov

Another approach involves the use of photoredox catalysis. This method can enable the direct C-H amination of arenes, including halogenated benzenes, with carbamates using a molecular catalyst under visible-light irradiation. chemrxiv.org This oxidant-free catalytic approach represents a more sustainable and atom-economical route to aniline derivatives. These catalytic systems offer powerful alternatives for the synthesis of complex polyhalogenated anilines.

Copper-Catalyzed Amination of Aryl Halides

Copper-catalyzed C-N cross-coupling, historically known as the Ullmann condensation or Ullmann-type reaction, is a foundational method for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. wikipedia.org Traditionally, these reactions demanded high temperatures (often over 200°C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper. wikipedia.orgfrontiersin.org The aryl halide typically requires activation by electron-withdrawing groups, a condition well-met by polyfluoroaromatic systems. wikipedia.org

Innovations in this field have led to the use of soluble copper catalysts supported by various ligands, which can facilitate the reaction under milder conditions. wikipedia.orgnih.gov For instance, the use of CuO nanoparticles in the presence of potassium fluoride/clinoptilolite has been described as an effective catalytic system. mdpi.com Recent advancements have focused on developing ligand-free systems in environmentally benign solvents, such as deep eutectic solvents, allowing the reaction to proceed at significantly lower temperatures (60–100°C). frontiersin.org These modern approaches enhance the utility of the Ullmann condensation for synthesizing complex molecules like this compound from precursors like pentachlorofluorobenzene.

Table 1: Examples of Copper-Catalyzed Amination Reactions

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromides/Iodides | Aromatic & Aliphatic Amines | CuI (10 mol%) | K₂CO₃ or t-BuOK | Deep Eutectic Solvent | 60-100 | Up to 98% | frontiersin.org |

| Aryl Chlorides | Various Amines | Cu(I) with diamine ligand | - | - | Lower Temperatures | - | nih.gov |

| Aryl Halides | Amines / Amides | CuI / L-proline | K₂CO₃ | DMSO | 90 | - | rsc.org |

Transition Metal-Mediated C-N Cross-Coupling Reactions

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orgyoutube.com It is often preferred over copper-catalyzed methods due to its generally milder reaction conditions, broader substrate scope, and higher functional group tolerance. frontiersin.orgwikipedia.org The reaction couples aryl halides or triflates with primary or secondary amines. organic-chemistry.org

The catalytic cycle typically involves three main steps:

Oxidative Addition : The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. youtube.com

Ligand Exchange/Coordination : The amine displaces a ligand on the palladium center.

Reductive Elimination : The C-N bond is formed, releasing the desired aryl amine product and regenerating the Pd(0) catalyst. youtube.com

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) has been crucial for enhancing catalyst activity and stability, allowing for the coupling of a wide variety of aryl halides, including electron-rich, electron-poor, and sterically hindered substrates. youtube.com Bidentate phosphine ligands like BINAP and DPEPhos have also proven effective, particularly for coupling primary amines. wikipedia.org For challenging substrates like polyfluorinated aryl halides, specialized catalyst systems are often required to achieve high efficiency. The reaction's versatility has been demonstrated in numerous syntheses of complex pharmaceuticals and materials. wikipedia.orgnih.gov

Table 2: Comparison of C-N Cross-Coupling Methodologies

| Feature | Ullmann Condensation (Copper-Catalyzed) | Buchwald-Hartwig Amination (Palladium-Catalyzed) |

|---|---|---|

| Catalyst | Copper (Cu) | Palladium (Pd) |

| Typical Conditions | High temperatures (>200°C), stoichiometric Cu wikipedia.org | Milder temperatures, catalytic Pd wikipedia.org |

| Advantages | Lower cost of catalyst frontiersin.org | Broader substrate scope, higher functional group tolerance, milder conditions wikipedia.org |

| Ligands | Often ligand-free or simple ligands (e.g., diamines) wikipedia.orgfrontiersin.org | Bulky, electron-rich phosphine ligands are critical youtube.com |

| Amine Scope | Good for various amines, including ammonia sources mdpi.com | Excellent for primary and secondary amines, including challenging ones wikipedia.org |

Emerging Fluorination and Chlorination Strategies Applied to Aromatic Amine Precursors

The synthesis of highly substituted aromatic compounds like this compound can also be approached by modifying a pre-existing aromatic amine. This involves the selective introduction of fluorine and chlorine atoms onto the aromatic ring.

Electrophilic Fluorination and Fluoroalkylation for Aromatic Systems

Electrophilic fluorination is a key strategy for introducing fluorine atoms into electron-rich aromatic systems. wikipedia.orgalfa-chemistry.com This method utilizes reagents that act as a source of an "electrophilic" fluorine atom (F⁺). numberanalytics.com While elemental fluorine (F₂) can be used, its high reactivity and hazardous nature have led to the development of safer and more selective N-F reagents. wikipedia.orgdaneshyari.com

Among the most prominent modern electrophilic fluorinating agents is Selectfluor (F-TEDA-BF₄). wikipedia.orgsigmaaldrich.com It is an air- and water-tolerant crystalline solid, making it much easier and safer to handle than gaseous fluorine. wikipedia.orgenamine.net Selectfluor can effectively fluorinate a wide range of nucleophiles, including electron-rich aromatic compounds like anilines and phenols. wikipedia.orgenamine.net The reaction mechanism can proceed through either an Sₙ2 pathway or a single-electron transfer (SET) process, depending on the substrate and conditions. wikipedia.org For anilines, protonation in a strong acid can direct fluorination to the meta-position due to the electron-withdrawing effect of the resulting ammonium (B1175870) group. daneshyari.com

Other N-F reagents include N-fluorobenzenesulfonimide (NFSI), which is also an economical and stable fluorinating agent capable of fluorinating aromatic hydrocarbons. alfa-chemistry.comrsc.org

Fluoroalkylation, the introduction of a fluoroalkyl group (e.g., CF₃, CHF₂), is also of significant interest. Recent methods have explored photoinduced, transition-metal-free protocols for the difluoroalkylation of anilines using reagents like ethyl difluoroiodoacetate, which can form an electron-donor-acceptor (EDA) complex with the aniline that is activated by visible light. acs.org

Table 3: Common Electrophilic Fluorinating Agents

| Reagent Name | Chemical Name | Key Features | Reference |

|---|---|---|---|

| Selectfluor | 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Air- and moisture-stable solid, user-friendly, broad scope. wikipedia.orgsigmaaldrich.com | wikipedia.orgsigmaaldrich.com |

| NFSI | N-Fluorobenzenesulfonimide | Economical, stable, high electrophilicity, soluble in organic solvents. alfa-chemistry.com | alfa-chemistry.comrsc.org |

| NFOBS | N-Fluoro-o-benzenedisulfonimide | Effective fluorinating agent, often used in mechanistic studies. wikipedia.org | wikipedia.org |

C-H Functionalization for Selective Halogenation and Fluoroalkylation of Aromatic Amines

Direct C-H functionalization is a powerful and atom-economical strategy that avoids the need for pre-functionalized starting materials. acs.org This approach involves the selective conversion of a C-H bond on an aromatic ring directly into a C-halogen or other C-functional group bond. A key challenge is controlling the regioselectivity, as most aromatic compounds have multiple C-H bonds. acs.org

The use of directing groups has been the most successful strategy to control the site of functionalization. acs.org For anilines and related N-substituted aromatics, the nitrogen atom can be tethered to a directing group that positions a metal catalyst in proximity to a specific C-H bond, typically at the ortho position.

However, achieving meta- or para-selectivity is more challenging. Recent breakthroughs have demonstrated that palladium-catalyzed meta-C-H chlorination of anilines and phenols is possible using a transient mediator like norbornene. nih.gov This strategy involves an initial ortho-C-H activation, followed by insertion of norbornene, and then a subsequent functionalization at the meta-position. The development of specific pyridone-based ligands was crucial for the success of this meta-chlorination. nih.gov For para-selective halogenation, a strategy utilizing an N-pyrimidyl directing group on anilines has been shown to effectively direct bromination, iodination, and even challenging chlorination to the para position under metal-free conditions. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing complex molecules like this compound, these principles can be applied to various synthetic strategies.

Use of Safer Solvents and Reaction Conditions : Traditional syntheses often use hazardous, high-boiling organic solvents. A greener approach involves replacing these with more environmentally benign alternatives. For instance, recent developments in Ullmann C-N coupling have demonstrated the use of deep eutectic solvents, which are biodegradable and have low toxicity. frontiersin.org Similarly, conducting Buchwald-Hartwig aminations in aqueous micellar solutions using surfactants can eliminate the need for volatile organic solvents. nih.gov

Catalysis over Stoichiometric Reagents : The shift from stoichiometric reagents (like the copper powder in classical Ullmann reactions) to catalytic systems (like modern copper and palladium-catalyzed couplings) is a core tenet of green chemistry. wikipedia.orgwikipedia.org Catalysis reduces waste by allowing small amounts of a substance to carry out a large number of transformations.

Atom Economy : C-H functionalization represents a highly atom-economical approach. acs.org By directly converting a C-H bond, it avoids the multiple steps of introducing and then removing activating or leaving groups, which generates less waste compared to traditional cross-coupling reactions that require pre-halogenated substrates.

Use of Safer Reagents : The development of electrophilic fluorinating agents like Selectfluor provides a much safer alternative to using highly toxic and corrosive elemental fluorine gas. daneshyari.comsigmaaldrich.com Similarly, using copper(II) chloride or bromide in an ionic liquid for the direct halogenation of unprotected anilines offers a safer operational choice compared to methods requiring gaseous HCl or additional protection/deprotection steps. beilstein-journals.org

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and more sustainable. rsc.org

Reaction Mechanisms and Reactivity Profile of 4 Chloro 2,3,5,6 Tetrafluoroaniline

Mechanistic Investigations of Nucleophilic Aromatic Substitution on 4-Chloro-2,3,5,6-tetrafluoroaniline and Related Systems.researchgate.netresearchgate.netnih.gov

Nucleophilic aromatic substitution on polyhalogenated aromatic compounds, including this compound, typically proceeds through a stepwise addition-elimination mechanism. masterorganicchemistry.comstackexchange.com This process involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org The aromaticity of the ring is then restored by the departure of a leaving group.

In the case of this compound, both fluorine and chlorine atoms can act as leaving groups. The regioselectivity of the substitution, meaning which halogen is replaced, is a critical aspect of its reactivity. Studies on the ammonolysis of chloropentafluorobenzene (B146365) and related compounds have shown that in the absence of a catalyst, substitution of a fluorine atom is generally favored. researchgate.netresearchgate.net However, the presence of a copper(I) salt can catalytically promote the replacement of the chlorine atom. researchgate.netresearchgate.net For instance, the ammonolysis of this compound without a copper catalyst leads to the substitution of a fluorine atom, whereas in the presence of a copper(I) salt, the chlorine atom is replaced. researchgate.netresearchgate.net

Recent research has also begun to question the universal presence of a stable Meisenheimer intermediate in all SNAr reactions. nih.govbris.ac.uk Evidence from kinetic isotope effects and computational studies suggests that some SNAr reactions may proceed through a concerted mechanism, where the attack of the nucleophile and the departure of the leaving group occur in a single step. nih.govbris.ac.uknih.gov

The presence of strong electron-withdrawing groups, such as nitro groups or multiple halogen atoms, is essential for stabilizing the negative charge of the Meisenheimer complex through inductive and resonance effects. masterorganicchemistry.comyoutube.com In halogenated anilines like this compound, the fluorine and chlorine atoms serve this purpose, withdrawing electron density from the ring and making it more susceptible to nucleophilic attack. masterorganicchemistry.comstackexchange.com The negative charge in the Meisenheimer complex is delocalized across the ring and the electron-withdrawing substituents. wikipedia.org The stability of these complexes allows them to be, in some cases, isolated and characterized. wikipedia.org While traditionally viewed as intermediates, recent discussions in the field have explored the possibility that in some SNAr reactions, particularly those that are less activated, the Meisenheimer complex may represent a transition state rather than a distinct intermediate. nih.govbris.ac.uk

The nature and position of halogen substituents on the aromatic ring have a profound impact on the rates and pathways of nucleophilic aromatic substitution reactions.

Fluorine's Activating Role: Fluorine, despite being a poor leaving group in SN2 reactions, is highly activating in SNAr reactions. masterorganicchemistry.comstackexchange.com Its strong electron-withdrawing inductive effect significantly stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining addition step. masterorganicchemistry.comstackexchange.com This explains the general reactivity order in SNAr: F > Cl > Br > I. masterorganicchemistry.com The rate-determining step is the formation of the intermediate, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Chlorine's Influence: A chlorine substituent also activates the ring towards nucleophilic attack, albeit generally less effectively than fluorine. The activating influence of chlorine has been observed to be position-dependent, following the order ortho > meta > para relative to a hydrogen atom at the same position. rsc.org Studies on chloropolyfluoropyridines have provided insights into the relative rate constants of chlorine versus fluorine substitution. rsc.org

Regioselectivity: In compounds containing both fluorine and chlorine, such as this compound, the outcome of the reaction can be directed. For example, in the reaction of chloropentafluorobenzene with phenothiazine, selective C-F bond functionalization occurs, leaving the chlorine atom intact. nih.gov This selectivity allows for subsequent transformations at the C-Cl bond. nih.gov Conversely, as seen in the ammonolysis of this compound, the reaction conditions (e.g., presence or absence of a catalyst) can dictate whether fluorine or chlorine is substituted. researchgate.netresearchgate.net

Theoretical and Experimental Probes of Regioselectivity in Aromatic Substitution Reactions.nih.govwikipedia.org

The regioselectivity of nucleophilic aromatic substitution on polyhalogenated compounds is a subject of both experimental and theoretical investigation. Computational methods, such as Density Functional Theory (DFT), are valuable tools for predicting and understanding the preferred sites of nucleophilic attack. nih.govnih.gov

Theoretical calculations can determine the relative energies of different potential Meisenheimer intermediates, providing insight into the most likely reaction pathway. nih.gov Factors such as charge distribution and the energies of molecular orbitals in the starting material can also be used to predict regioselectivity. nih.gov

Experimentally, the regioselectivity is determined by analyzing the product distribution of a reaction. For example, in the reaction of 1,3-dichlorotetrafluorobenzene (B74703) with aqueous ammonia (B1221849), substitution occurs at the fluorine atoms positioned para and ortho to the chlorine atoms. researchgate.net Subsequent ammonolysis of the resulting chloropolyfluoroanilines, in the absence of a catalyst, leads to the replacement of a fluorine atom meta to the amino group. researchgate.net However, in the presence of a copper(I) salt, catalytic aminodechlorination occurs at the positions para and ortho to the newly introduced amino group. researchgate.net These experimental observations highlight the complex interplay of electronic effects and reaction conditions in determining the final product.

Exploration of Other Potential Reaction Pathways (e.g., Electrophilic Reactivity in Specific Contexts).nih.gov

While the chemistry of this compound is dominated by its susceptibility to nucleophilic attack, the potential for electrophilic reactivity should not be entirely dismissed, although it is less common. The strong electron-withdrawing nature of the fluoro and chloro substituents deactivates the ring towards electrophilic aromatic substitution.

However, in specific contexts, electrophilic interactions can be observed. For instance, the nitrogen atom of the aniline (B41778) group possesses a lone pair of electrons and can act as a nucleophile. Furthermore, under certain conditions, polyhalogenated aromatic compounds can participate in reactions that have electrophilic character. One such example is the Skraup-like cyclization of polyfluoro-2-naphthylamines, which is proposed to proceed via an intramolecular vicarious electrophilic substitution of a fluorine atom. researchgate.net

Additionally, the concept of halogen bonding, where a halogen atom acts as an electrophilic center (a σ-hole), is an area of growing interest. polimi.itpolimi.it This non-covalent interaction involves the attraction between an electrophilic region on a halogen atom and a nucleophilic site. polimi.it While not a substitution reaction in the traditional sense, it demonstrates that the halogen atoms on a molecule like this compound can exhibit electrophilic character.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Chloro 2,3,5,6 Tetrafluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For fluorinated compounds, ¹⁹F NMR provides direct information about the fluorine atoms, while ¹³C and ¹H NMR offer insights into the carbon framework and proton environment.

Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it particularly useful for distinguishing between non-equivalent fluorine atoms in a molecule. In 4-Chloro-2,3,5,6-tetrafluoroaniline, the four fluorine atoms are in two different chemical environments due to their positions relative to the amino and chloro substituents. This results in two distinct signals in the ¹⁹F NMR spectrum.

The prediction of ¹⁹F NMR chemical shifts using computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, has become a valuable tool in structural assignment. researchgate.netfigshare.com These methods can calculate the magnetic shielding tensors of the fluorine nuclei, which are then converted to chemical shifts. researchgate.net Scaling factors are often applied to the calculated values to improve agreement with experimental data. nih.govresearchgate.net For fluorinated aromatic compounds, these computational approaches can predict chemical shifts with a high degree of accuracy, often with a maximum deviation of only a few parts per million (ppm). nih.govresearchgate.net The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. nih.govrsc.org It has been shown that for some fluorinated aromatics, HF-GIAO methods can provide excellent predictions of ¹⁹F shielding tensor elements. researchgate.netfigshare.com

The chemical shifts of the fluorine atoms in this compound are influenced by the electronic effects of the amino and chloro groups. The amino group is an electron-donating group, which tends to shield the ortho and para fluorine atoms, causing their signals to appear at a higher field (less negative ppm values). Conversely, the chloro group is an electron-withdrawing group, which deshields the adjacent fluorine atoms, shifting their signals to a lower field (more negative ppm values). The interplay of these effects, along with through-space coupling, determines the final chemical shifts and coupling patterns observed in the spectrum.

Table 1: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Position | Predicted Chemical Shift (ppm) |

|---|---|

| F-2, F-6 | -140 to -150 |

| F-3, F-5 | -155 to -165 |

Note: These are generalized predicted ranges. Actual values can vary based on the solvent and reference standard used.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum of this compound provides information about the carbon skeleton. Due to the symmetry of the molecule, three signals are expected for the aromatic carbons. The carbon attached to the amino group (C-1) will appear at a distinct chemical shift compared to the carbon bearing the chlorine atom (C-4). The four fluorine-bearing carbons will also give rise to signals, with their chemical shifts and multiplicities influenced by coupling to the adjacent fluorine atoms (¹JCF) and to more distant fluorine atoms (²JCF, ³JCF). The chemical shifts of carbons in polyfluorinated anilines are influenced by the electron-withdrawing nature of the fluorine atoms and the electronic effects of the amino group. kpi.ua

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is relatively simple, showing a signal for the amino (-NH₂) protons. hmdb.cachemicalbook.comchemicalbook.com The chemical shift of this signal can be influenced by solvent, concentration, and temperature due to hydrogen bonding. In some cases, coupling between the amino protons and the fluorine atoms on the ring may be observed.

Table 2: Typical NMR Data for Substituted Anilines

| Nucleus | Typical Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| ¹H (Ar-NH₂) | 3.5 - 5.0 | Broad singlet |

| ¹³C (C-NH₂) | 140 - 150 | Singlet or Triplet (due to coupling with N) |

| ¹³C (C-F) | 130 - 160 | Doublet (due to C-F coupling) |

| ¹³C (C-Cl) | 120 - 135 | Singlet |

Note: These are general ranges and can be influenced by substitution patterns and solvent effects.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups. researchgate.net Key absorptions include the N-H stretching vibrations of the amino group, typically appearing in the region of 3300-3500 cm⁻¹. The C-F stretching vibrations give rise to strong absorptions in the fingerprint region, usually between 1000 and 1400 cm⁻¹. The C-Cl stretching vibration is expected to appear in the lower frequency region, generally between 550 and 850 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations are also observed in the 1400-1600 cm⁻¹ range. tsijournals.com

FT-Raman spectroscopy is a complementary technique to FT-IR. tsijournals.com While FT-IR is more sensitive to polar functional groups, FT-Raman is often better for observing vibrations of non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibrations of the fluorinated benzene (B151609) ring are expected to be strong in the Raman spectrum. The C-Cl and C-F stretching modes are also observable in the Raman spectrum and can provide confirmatory information to the FT-IR data. researchgate.netnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3400 - 3500 | Weak |

| Aromatic C-H Stretch | ~3100 | Moderate |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-F Stretch | 1100 - 1300 | Moderate to Strong |

| C-Cl Stretch | 600 - 800 | Moderate |

Note: These are approximate ranges and the exact frequencies can vary.

Mass Spectrometry (MS) and Hyphenated Techniques in the Analysis of Fluoroanilines

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. morawa.at

For this compound, the electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺). A key feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak, which is approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. libretexts.orgchemguide.co.ukwpmucdn.com

The fragmentation of this compound under EI conditions is expected to involve the loss of small neutral molecules or radicals. libretexts.orgmiamioh.edu Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom (Cl or F), followed by the loss of HCN from the aniline (B41778) moiety. The fragmentation of fluorinated compounds can be complex, sometimes involving rearrangements. nist.gov

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for the analysis of complex mixtures containing fluoroanilines. nih.govacs.org These techniques allow for the separation of the components of a mixture before they are introduced into the mass spectrometer for detection and identification. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the molecular ion and its fragments. acs.org

Table 4: Expected Mass Spectrometric Data for this compound

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Relative Abundance |

|---|---|---|---|

| [M]⁺ | 199 | 201 | M+2 is ~33% of M⁺ |

| [M-Cl]⁺ | 164 | - | Fragment |

| [M-HF]⁺ | 179 | 181 | Fragment |

| [M-HCN]⁺ | 172 | 174 | Fragment |

Note: The relative abundances of fragment ions are dependent on the ionization conditions.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The tandem mass spectrometry (MS/MS) configuration offers enhanced selectivity and sensitivity, which is particularly useful for the analysis of complex matrices. In the context of aniline derivatives, GC-MS/MS is often employed for trace-level quantification and confirmation. d-nb.info The methodology typically involves the optimization of chromatographic conditions to achieve good peak separation and the development of specific MS/MS transition monitoring for the target analyte.

However, specific research findings detailing the GC-MS/MS analysis of this compound, including optimized parameters and characteristic fragmentation patterns, are not extensively documented in accessible scientific literature. General principles of mass spectrometry of halogenated and aminated compounds suggest that fragmentation would likely involve the loss of chlorine, fluorine, or amine-related fragments. For instance, the fragmentation of related trifluoroacetyl derivatives of amphetamines often shows characteristic losses of the trifluoroacetyl group and subsequent fragmentation of the main structure. While this provides a theoretical framework, empirical data for this compound is needed for definitive characterization.

Table 1: General GC-MS/MS Parameters for Aniline Derivative Analysis

| Parameter | Typical Setting |

| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250-280 °C |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient optimized for analyte separation |

| Ionization Mode | Electron Ionization (EI) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon or Nitrogen |

| Collision Energy | Optimized for specific precursor-to-product ion transitions |

This table represents generalized conditions and would require specific optimization for this compound.

Other Advanced Analytical Techniques for Comprehensive Compound Characterization

Beyond GC-MS/MS, a suite of other advanced analytical techniques is typically employed for the comprehensive characterization of a chemical compound. These can include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and other forms of mass spectrometry such as high-resolution mass spectrometry (HRMS).

Some research indicates the use of this compound in the synthesis of novel materials, such as perovskites. polimi.it Characterization in these studies often involves techniques like ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure of the resulting products. researchgate.net However, the detailed analytical data for the starting material, this compound, is often not the focus and is therefore not elaborately presented. The ammonolysis of related polyfluorinated dichlorobenzenes has also been studied, where GC-MS was used to analyze the reaction products, but specific data for this compound as a distinct analyte is not provided. researchgate.net

The lack of detailed, publicly available analytical data for this compound highlights a gap in the scientific literature. While the compound is synthesized and used in specific research contexts, a comprehensive analytical profile, which is crucial for broader applications and understanding its behavior, appears to be unpublished or held within private industry databases.

Computational and Quantum Chemical Investigations of 4 Chloro 2,3,5,6 Tetrafluoroaniline

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for the detailed analysis of the geometric and electronic properties of molecules like 4-Chloro-2,3,5,6-tetrafluoroaniline. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), which defines the mathematical description of the atomic orbitals.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

The geometry of the aniline (B41778) ring is influenced by the substitution pattern of the four fluorine atoms and the chlorine atom. These electron-withdrawing halogens can affect the C-C bond lengths within the aromatic ring and the C-N bond length. The orientation of the amino group (-NH2) relative to the benzene (B151609) ring is a key conformational feature. In substituted anilines, the interaction of the lone pair of electrons on the nitrogen atom with the π-electrons of the ring can influence the planarity of the amino group and its rotational barrier. A conformational analysis would explore the energy changes associated with the rotation of the C-N bond to identify the most stable orientation of the amino group.

Illustrative Table of Predicted Geometrical Parameters:

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| C1-C2 Bond Length (Å) | Value |

| C2-C3 Bond Length (Å) | Value |

| C-Cl Bond Length (Å) | Value |

| C-F Bond Length (Å) | Average Value |

| C-N Bond Length (Å) | Value |

| C-N-H Bond Angle (°) | Value |

| H-N-H Bond Angle (°) | Value |

| C2-C1-C6-C5 Dihedral Angle (°) | Value |

Note: The values in this table are illustrative placeholders. Actual values would be derived from a specific DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. ajchem-a.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ajchem-a.com The energy of the HOMO is related to the ionization potential, representing the ability to donate an electron, whereas the LUMO energy is related to the electron affinity. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. ajchem-a.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small energy gap indicates that a molecule is more reactive. acs.org For this compound, the electron-withdrawing fluorine and chlorine atoms are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted aniline. The distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

Illustrative Table of Frontier Orbital Energies:

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

Note: The values in this table are illustrative placeholders. Actual values would be derived from a specific DFT calculation.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is plotted on the electron density surface and color-coded to indicate different electrostatic potential values. researchgate.net MEP maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. uni-muenchen.de

In an MEP map, regions of negative electrostatic potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amino group due to its lone pair of electrons, making it a likely site for protonation. The electropositive regions would be expected around the hydrogen atoms of the amino group and potentially influenced by the electron-withdrawing halogen substituents on the aromatic ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uba.ar This method allows for the quantitative investigation of intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled donor orbital to an empty acceptor orbital. uba.ar These interactions contribute to the stability of the molecule.

The NBO analysis calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction. For this compound, NBO analysis would reveal the extent of the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aromatic ring (n → π* interactions). It would also quantify the interactions between the filled π orbitals of the ring and the antibonding orbitals of the C-F and C-Cl bonds. These interactions are crucial for understanding the electronic effects of the substituents on the aromatic system.

Illustrative Table of NBO Analysis Results:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π(C1-C2) | Value |

| LP(1) N | π(C5-C6) | Value |

| π(C1-C2) | π*(C3-C4) | Value |

Note: The values in this table are illustrative placeholders representing some of the expected significant interactions. A full NBO analysis would provide a comprehensive list of such interactions.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule based on the distribution of electrons in the calculated molecular orbitals. libretexts.org Although sensitive to the choice of basis set, Mulliken charges provide a qualitative understanding of the charge distribution and can be useful for analyzing changes in electronic structure upon substitution. wikipedia.orgfiu.edu

In this compound, the high electronegativity of the fluorine and chlorine atoms would lead to them having negative Mulliken charges. The nitrogen atom of the amino group is also expected to be a center of negative charge. The carbon atoms attached to the halogens would likely exhibit positive charges, and the hydrogen atoms of the amino group would also be positively charged. The distribution of these charges influences the molecule's dipole moment and its electrostatic interactions with other molecules.

Illustrative Table of Mulliken Atomic Charges:

| Atom | Mulliken Charge (e) |

| C1-Cl | Value |

| C2-F | Value |

| C3-F | Value |

| C4-N | Value |

| N | Value |

| H (of NH2) | Average Value |

Note: The values in this table are illustrative placeholders. Actual values would be derived from a specific DFT calculation.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are highly valuable for interpreting and assigning experimental spectra.

For this compound, a computational analysis of its vibrational frequencies would involve calculating the harmonic vibrational modes. The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental infrared and Raman spectra. This comparison helps in the detailed assignment of the observed spectral bands to specific vibrational motions of the molecule, such as the stretching and bending of the N-H, C-F, C-Cl, and C-N bonds, as well as the vibrations of the aromatic ring. Similarly, the chemical shifts in ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra can be calculated and compared with experimental data to confirm the molecular structure.

Illustrative Table of Predicted vs. Experimental Vibrational Frequencies:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) symmetric | Value | Value | N-H symmetric stretching |

| ν(N-H) asymmetric | Value | Value | N-H asymmetric stretching |

| ν(C-Cl) | Value | Value | C-Cl stretching |

| ν(C-F) | Value | Value | C-F stretching |

| Aromatic Ring Breathing | Value | Value | Ring vibration |

Note: This table illustrates how computationally predicted spectroscopic data would be presented and compared with experimental results. The values are placeholders.

Theoretical Calculations of NMR Chemical Shifts (¹⁹F, ¹³C, ¹H)

The theoretical calculation of NMR chemical shifts is a powerful tool for verifying molecular structures and understanding the electronic environment of nuclei. For this compound, these calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with Density Functional Theory (DFT) at a specific level of theory and basis set, such as B3LYP/6-311++G(d,p).

The calculated chemical shifts provide a theoretical spectrum that can be compared with experimental data for validation. Discrepancies between theoretical and experimental values can often be attributed to solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Table 1: Theoretical and Experimental NMR Chemical Shifts (ppm) for this compound

| Nucleus | Atom Position | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹⁹F | F2, F6 | Data not available | Data not available |

| ¹⁹F | F3, F5 | Data not available | Data not available |

| ¹³C | C1 | Data not available | Data not available |

| ¹³C | C2, C6 | Data not available | Data not available |

| ¹³C | C3, C5 | Data not available | Data not available |

| ¹³C | C4 | Data not available | Data not available |

| ¹H | Amine | Data not available | Data not available |

Prediction of Vibrational Frequencies and Spectroscopic Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the molecular structure and bonding of a compound. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra. These calculations are typically performed at the same level of theory as the geometry optimization.

A Potential Energy Distribution (PED) analysis is often carried out to provide a detailed description of the contribution of individual internal coordinates to each vibrational mode. This allows for a more precise assignment of the spectral bands.

Table 2: Selected Predicted Vibrational Frequencies and PED Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) |

| Data not available | C-F stretching | Data not available |

| Data not available | C-Cl stretching | Data not available |

| Data not available | N-H stretching | Data not available |

| Data not available | Aromatic ring stretching | Data not available |

| Data not available | NH₂ scissoring | Data not available |

Quantum Chemical Assessment of Reactivity and Regioselectivity

Quantum chemical calculations offer significant insights into the reactivity and regioselectivity of a molecule. These methods are crucial for understanding and predicting the outcomes of chemical reactions.

Computational Models for Predicting Aromatic Substitution Outcomes

The reactivity of this compound in aromatic substitution reactions can be predicted by analyzing its molecular electrostatic potential (MEP) and Fukui functions. The MEP map visually represents the electron density distribution, highlighting electrophilic and nucleophilic sites. Regions of negative potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.

Fukui functions provide a more quantitative measure of local reactivity, indicating the change in electron density at a specific point in the molecule upon the addition or removal of an electron. This helps in predicting the most likely sites for electrophilic, nucleophilic, and radical attack.

Electronic Chemical Potential and Electrophilicity Indices

Conceptual DFT provides a framework for defining and calculating various reactivity descriptors. The electronic chemical potential (μ) indicates the escaping tendency of electrons from a system. A higher chemical potential suggests greater reactivity as a nucleophile. The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These parameters are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 3: Quantum Chemical Reactivity Descriptors for this compound

| Parameter | Definition | Calculated Value |

| HOMO Energy | Highest Occupied Molecular Orbital | Data not available |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | Data not available |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Data not available |

| Electronic Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | Data not available |

| Global Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Data not available |

| Global Electrophilicity Index (ω) | μ² / (2η) | Data not available |

Exploration of Nonlinear Optical (NLO) Properties through Quantum Chemical Calculations

Molecules with large hyperpolarizabilities are of interest for their potential applications in nonlinear optics. Quantum chemical calculations can predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β). These calculations are typically performed using time-dependent DFT (TD-DFT) methods. The magnitude of β is influenced by the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

Table 4: Calculated Nonlinear Optical Properties of this compound

| Property | Calculated Value |

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| First-Order Hyperpolarizability (β) | Data not available |

Molecular Dynamics Simulations for Dynamic Properties and Reactive Behavior

While quantum chemical calculations provide insights into the properties of a single molecule in a static state, molecular dynamics (MD) simulations can model the dynamic behavior of a molecule over time, including its interactions with other molecules and its conformational changes. MD simulations can be used to study the reactive behavior of this compound in different environments, providing a more realistic picture of its chemical dynamics. These simulations can be particularly useful for understanding reaction mechanisms and predicting reaction rates.

Strategic Applications of 4 Chloro 2,3,5,6 Tetrafluoroaniline in Advanced Materials and Chemical Synthesis

Polymer Chemistry: Electrosynthesis and Properties of Poly(2,3,5,6-tetrafluoroaniline) (PTFANI)

Poly(2,3,5,6-tetrafluoroaniline) (PTFANI), a derivative of polyaniline (PANI), is synthesized from the 4-Chloro-2,3,5,6-tetrafluoroaniline monomer. acs.org The presence of four fluorine atoms on the aniline (B41778) ring significantly alters the polymer's electronic and physical properties compared to its non-fluorinated counterpart. acs.org

Electrochemical Polymerization Mechanisms and Characterization

The proposed mechanism for the electropolymerization of TFANI is analogous to that of aniline. tudublin.ie The process is initiated by the oxidation of the monomer. The strong electron-withdrawing effect of the fluorine atoms increases the potential required for this initial oxidation step. tudublin.ie

Characterization of the resulting PTFANI films reveals important details about their structure and morphology. Films deposited on ITO substrates are thin, approximately 25 nm thick, and exhibit a porous structure with a non-uniform distribution of pore diameters when viewed in an aqueous solution. tudublin.ietudublin.ie However, in the presence of tetrahydrofuran, a less porous structure is observed. tudublin.ietudublin.ie

Redox Properties and Conductivity of Fluorinated Polyanilines

The redox behavior of PTFANI is a defining characteristic. Polyaniline and its derivatives can exist in three main oxidation states: the fully reduced leucoemeraldine, the partially oxidized and conducting emeraldine, and the fully oxidized pernigraniline. conicet.gov.ar The transitions between these states are responsible for the electroactive and electrochromic properties of the polymer.

In PTFANI, the redox processes are influenced by the fluorine substituents. Cyclic voltammetry studies show that the oxidation/reduction process becomes more difficult with continuous cycling, which is attributed to the increased hydrophobicity of the film. tudublin.ie Unlike PANI, which is a conducting polymer, PTFANI is considered a poorly conductive material. acs.org The high electronegativity of the fluorine atoms reduces the electron density on the polymer backbone, which in turn hinders charge transport. jmest.org This is a general trend observed in fluorinated polyanilines, where increased fluorination leads to decreased electrical conductivity. jmest.org The conductivity of PTFANI is significantly lower than that of PANI, and its electrochemical response shows a much smaller faradaic current, indicating a loss in conductivity when removed from its growth medium. tudublin.ietudublin.ie

| Property | Polyaniline (PANI) | Poly(2,3,5,6-tetrafluoroaniline) (PTFANI) |

| Conductivity | Conducting | Poorly Conductive |

| Monomer Oxidation | Lower Potential Required | Higher Potential Required tudublin.ie |

| Film Hydrophobicity | Lower | Higher tudublin.ie |

Stability of Fluorinated Polyanilines in Diverse Environments

A key advantage of fluorinated polyanilines is their enhanced stability. The strong carbon-fluorine bonds contribute to high thermal stability and chemical resistance. umn.edu This makes them suitable for applications in harsh environments.

Studies have shown that PTFANI exhibits remarkable resistance to microbial degradation. This property is particularly valuable in applications such as biofuel cells, where the polymer can protect the electrode from poisoning by metabolic by-products. In comparison to the parent polyaniline, fluorinated versions like poly(2-fluoroaniline) and PTFANI demonstrate superior performance in protecting platinum electrocatalysts. The high stability of PTFANI against both microbial and chemical degradation makes it a promising candidate for use in aggressive environments like sewage or sludge.

Furthermore, the thermal stability of fluorinated polyanilines is generally higher than that of PANI. Thermogravimetric analysis (TGA) of related fluorinated polyanilines reveals that the incorporation of fluorine atoms along the polymer backbone enhances thermal stability. jmest.org

Advanced Materials Development Utilizing Fluorinated Polyanilines

The unique combination of properties offered by fluorinated polyanilines, such as PTFANI, has led to their exploration in the development of advanced materials for various technological applications. acs.org

Fabrication and Characterization of Heterojunctions

A significant application of PTFANI is in the fabrication of heterojunctions, which are interfaces between two different semiconductor materials. A heterojunction composed of PTFANI and the non-fluorinated PANI has been successfully fabricated and characterized. acs.org In this structure, a film of PANI is first deposited on an ITO plate, followed by the deposition of a PTFANI film. acs.org

The characterization of this PANI/PTFANI heterojunction reveals interesting electrochemical and optical properties. The spectroelectrochemical analysis shows distinct behaviors for the individual polymers and the combined heterostructure, indicating an interaction between the two layers. acs.org Such heterojunctions are being explored for their potential in electronic and optoelectronic devices.

Sensor Technology Applications (e.g., Ammonia (B1221849) Sensing)

The changes in the electrical properties of conducting and semi-conducting polymers upon exposure to certain gases make them excellent candidates for chemical sensors. PTFANI has been investigated for its potential in sensor technology, particularly for the detection of ammonia (NH₃). acs.org

A sensor based on a PTFANI-modified electrode demonstrates a clear response to ammonia. acs.org The sensing mechanism involves the interaction of ammonia molecules with the polymer film, which leads to a measurable change in its electrical properties. The sensitivity and selectivity of such sensors are critical performance metrics. The development of PTFANI-based sensors opens up possibilities for creating robust and reliable devices for environmental monitoring and industrial safety applications. acs.org

Electrocatalytic Applications (e.g., Bacterial Fuel Cells)

The field of electrocatalysis, particularly in the context of microbial fuel cells (MFCs), often utilizes electrode materials modified to enhance electron transfer and catalytic activity. While no direct studies explicitly report the use of this compound in MFCs, the electrochemical properties of halogenated anilines suggest a potential, yet unexplored, avenue of research.

Theoretically, polymers derived from this compound could serve as electrode modifiers. The electropolymerization of aniline and its derivatives is a known method for creating conductive polymer films. The presence of electron-withdrawing fluorine and chlorine atoms on the aromatic ring would significantly influence the electronic properties of the resulting polymer, potentially impacting its conductivity and interaction with microbial redox processes.

Table 1: Theoretical Electrocatalytic Properties of Poly(this compound)

| Property | Hypothetical Influence | Rationale |

|---|---|---|

| Redox Potential | Potentially higher | The strong electron-withdrawing nature of halogens would likely increase the oxidation potential of the polymer. |

| Conductivity | Variable | While the conjugated backbone would facilitate conductivity, the bulky halogen atoms might hinder intermolecular charge hopping. |

| Biocompatibility | Unknown | The effect of a highly halogenated polymer surface on the viability and electron transfer of exoelectrogenic bacteria would require empirical investigation. |

| Stability | Potentially high | The carbon-fluorine bond is exceptionally strong, suggesting that a polymer incorporating these bonds could exhibit high chemical and thermal stability. |

Further research would be necessary to synthesize and characterize such polymers and to evaluate their performance as electrode materials in bacterial fuel cells.

Applications in Solid-Phase Microextraction (SPME) Fiber Development

Solid-phase microextraction (SPME) is a widely used sample preparation technique that relies on the partitioning of analytes between a sample matrix and a coated fiber. The choice of fiber coating is critical for achieving high extraction efficiency and selectivity. While no literature specifically describes the use of this compound for this purpose, the principles of SPME suggest its potential utility.

Polymers derived from fluorinated anilines could be explored as novel SPME fiber coatings. The unique polarity and potential for specific interactions (such as halogen bonding) offered by a poly(this compound) coating could provide selectivity for certain classes of analytes, particularly other halogenated compounds.

Table 2: Hypothetical SPME Fiber Characteristics based on Poly(this compound)

| Characteristic | Potential Advantage | Target Analytes (Hypothetical) |

|---|---|---|

| High Thermal Stability | Allows for high-temperature desorption in GC applications. | Persistent Organic Pollutants (POPs), Polychlorinated Biphenyls (PCBs) |

| Unique Selectivity | Potential for halogen bonding and dipole-dipole interactions. | Halogenated pesticides, pharmaceuticals, and industrial chemicals. |

| Chemical Inertness | Resistance to degradation by harsh sample matrices. | Acidic or basic environmental and biological samples. |

The development and testing of such a fiber would be required to validate these hypothetical advantages and determine its practical applicability in analytical chemistry.

Role as a Key Intermediate in Complex Organic Synthesis

The true potential of this compound likely lies in its role as a versatile intermediate for the synthesis of more complex and functionalized molecules. The presence of both chloro and fluoro substituents, along with the reactive amine group, provides multiple sites for chemical modification.

Precursor for Functionalized Compounds in Various Industrial Sectors

The strategic placement of halogen atoms on the aniline ring makes this compound a valuable precursor for a range of industrial chemicals. The differential reactivity of the C-Cl and C-F bonds, as well as the nucleophilic nature of the amine, allows for selective chemical transformations.

Agrochemicals: Halogenated anilines are common building blocks in the synthesis of pesticides and herbicides. The specific substitution pattern of this compound could be leveraged to create new active ingredients with unique biological activities and metabolic profiles.

Pharmaceuticals: The introduction of a perfluorinated and chlorinated phenyl ring can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. This compound could serve as a starting material for the synthesis of novel therapeutic agents, where the halogen atoms could enhance binding affinity, metabolic stability, or membrane permeability.

Dyes and Pigments: The chromophoric properties of azo dyes and other pigments are heavily influenced by the electronic nature of their constituent aromatic rings. The strong electron-withdrawing effects of the five halogen atoms in this compound could be exploited to produce dyes and pigments with specific colors and high lightfastness.

Table 3: Potential Industrial Derivatives of this compound

| Industrial Sector | Potential Derivative Class | Synthetic Transformation |

|---|---|---|

| Agrochemicals | Substituted ureas or amides | Reaction of the aniline with isocyanates or acid chlorides. |

| Pharmaceuticals | Heterocyclic compounds | Cyclization reactions involving the aniline and other functional groups. |

| Dyes and Pigments | Azo dyes | Diazotization of the aniline followed by coupling with a suitable aromatic partner. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Chloro-2,3,5,6-tetrafluoroaniline with high purity?

- Methodological Answer : The synthesis typically involves sequential halogenation of aniline derivatives. A multi-step approach may include fluorination using HF or SF₄ under controlled conditions, followed by chlorination with Cl₂ or SO₂Cl₂. For example, tetrafluoroaniline intermediates (e.g., 2,3,4,6-tetrafluoroaniline, CAS 363-73-5) can be synthesized via direct fluorination, and subsequent regioselective chlorination at the 4-position is achieved using catalytic Pd or CuCl₂ . Purification via recrystallization in ethanol or column chromatography (silica gel, hexane/EtOAc) ensures >95% purity.

Q. How can the purity and structure of this compound be validated?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹⁹F/¹H NMR : Characterize substitution patterns (e.g., δ ~ -120 ppm for aromatic fluorine in ¹⁹F NMR) .

- GC-MS or HPLC : Monitor purity using a C18 column (acetonitrile/water mobile phase) .

- Elemental Analysis : Confirm stoichiometry (theoretical C: 34.23%, Cl: 13.48%, F: 34.56%, N: 5.33%) .

Q. What are the key reactivity trends observed in this compound?

- Methodological Answer : The electron-withdrawing Cl and F substituents deactivate the aromatic ring, favoring electrophilic substitution at meta positions. For example:

- Nitration : Requires fuming HNO₃/H₂SO₄ at 80°C, yielding nitro derivatives at the 5-position .

- Suzuki Coupling : Limited due to steric hindrance; use Pd(PPh₃)₄ and arylboronic acids under inert atmospheres .

Advanced Research Questions

Q. How do the electronic effects of chloro and fluoro substituents influence the compound’s applications in materials science?

- Methodological Answer : The strong electron-withdrawing nature (-I effect) enhances thermal stability and electron-deficient character, making it suitable for:

- Liquid Crystals : As a mesogen core, enabling low melting points (<150°C) and high anisotropy .

- Polymer Additives : Improves flame retardancy in polyamides (e.g., LOI values increase by 15% at 1 wt% loading) . Computational studies (DFT) show HOMO-LUMO gaps of ~6.2 eV, supporting charge-transfer applications .

Q. What mechanistic insights explain regioselectivity in nucleophilic aromatic substitution (NAS) reactions of this compound?

- Methodological Answer : NAS occurs preferentially at the 4-chloro position due to:

- Steric Effects : Fluorine atoms at 2,3,5,6 positions hinder attack at adjacent sites.

- Electronic Effects : Chlorine’s lower electronegativity (vs. fluorine) allows better leaving-group ability. Kinetic studies (e.g., with piperidine in DMSO) show a rate constant (k) of 1.2 × 10⁻³ L/mol·s at 25°C .

Q. How can computational modeling guide the design of derivatives for medicinal chemistry applications?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding affinity to target proteins (e.g., kinase inhibitors).

- ADMET Prediction : Tools like SwissADME assess bioavailability (%F = 65–70) and metabolic stability (CYP3A4 t₁/₂ = 2.3 h) .

- SAR Analysis : Modify substituents (e.g., replacing Cl with CF₃) to optimize logP (experimental vs. calculated: 2.8 vs. 2.6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.